molecular formula C16H18N4OS B2692609 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034267-55-3

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2692609
CAS RN: 2034267-55-3
M. Wt: 314.41
InChI Key: FATKMKXBVUDNLV-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is not found in nature but has been synthesized for various applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . Various synthetic methodologies have been developed, including the popular click chemistry approach . For instance, triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .


Molecular Structure Analysis

The 1,2,3-triazole ring is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . It is structurally similar to the amide bond, mimicking an E or a Z amide bond .


Chemical Reactions Analysis

1,2,3-Triazoles exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . They can undergo various chemical reactions, such as a Cu-catalyzed annulation reaction with azirines and aryldiazonium salts to provide fully substituted N2-aryl-1,2,3-triazoles .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Future Directions

The future directions for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as drug discovery, organic synthesis, and materials science . The development of more efficient and straightforward methodologies for the synthesis of 1,2,3-triazoles is also of noteworthy interest .

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11(2)13(10-20-17-7-8-18-20)19-16(21)15-9-12-5-3-4-6-14(12)22-15/h3-9,11,13H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATKMKXBVUDNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide

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